Bamipine

Description

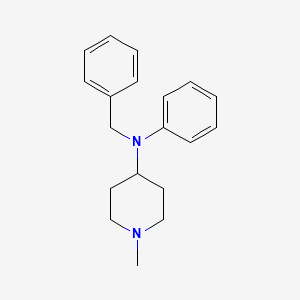

This compound is a natural product found in Piper hispidum and Piper retrofractum with data available.

Structure

3D Structure

Propriétés

Numéro CAS |

4945-47-5 |

|---|---|

Formule moléculaire |

C19H24N2 |

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

1-(1,2-diphenylethyl)-4-methylpiperazine |

InChI |

InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3 |

Clé InChI |

NXTSFMFOSFAEGA-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

Apparence |

Solid powder |

melting_point |

115.0 °C |

Autres numéros CAS |

4945-47-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

1229-69-2 (mono-hydrochloride) 61670-09-5 (lactate) 61732-85-2 (di-hydrochloride) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |

Origine du produit |

United States |

Historical Context and Conceptual Evolution of Bamipine Research

Early Investigations and Classification within Antihistamine Generations

The journey of antihistamines began with the foundational work of Swiss-Italian pharmacologist Daniel Bovet in the first half of the 20th century, which led to the first drugs capable of counteracting allergic reactions and earned him a Nobel Prize in 1957. encyclopedia.com The first generation of antihistamines emerged in the 1940s, representing the initial therapeutic approach to managing allergy symptoms. researchgate.netpharmcourse.com

Bamipine is categorized within this first generation of H1 antihistamines. wikipedia.org A primary characteristic of this group is their ability to cross the blood-brain barrier, which results in notable sedative effects. patsnap.compharmcourse.com This lack of receptor selectivity and central nervous system penetration are hallmarks of the early, non-selective phase of antihistamine development. researchgate.net The classification of this compound as a first-generation agent is based on these structural and pharmacological properties that it shares with other early antihistamines like diphenhydramine (B27). encyclopedia.comwikipedia.org These drugs were revolutionary for their time, offering the first effective symptomatic relief for various allergic conditions. encyclopedia.comdrugs.com

Table 1: Comparison of First and Second-Generation Antihistamines

| Feature | First-Generation Antihistamines | Second-Generation Antihistamines |

|---|---|---|

| Blood-Brain Barrier Penetration | High | Low |

| Primary Site of Action | Central and Peripheral H1 Receptors | Primarily Peripheral H1 Receptors |

| Sedative Effects | Common and often pronounced patsnap.com | Minimal to non-existent at standard doses wikipedia.org |

| Receptor Selectivity | Non-selective; also block cholinergic and other receptors drugs.com | Highly selective for H1 receptors researchgate.net |

| Representative Compound | this compound, Diphenhydramine encyclopedia.comwikipedia.org | Loratadine, Cetirizine wikipedia.org |

Evolution of Antihistamine Pharmacology Leading to this compound Characterization

The characterization of this compound is a direct result of the evolving understanding of histamine's role in allergic reactions. Early 20th-century research identified histamine (B1213489) as a key mediator released by the body during an allergic response, causing symptoms like itching, redness, and swelling. patsnap.comencyclopedia.com This discovery spurred the quest for compounds that could block histamine's effects.

The initial breakthrough came with the synthesis of drugs that could act as H1 receptor antagonists. patsnap.com this compound functions through this mechanism, competitively inhibiting histamine from binding to H1 receptors on various cells. patsnap.com This prevents the downstream cascade of allergic symptoms. patsnap.com The pharmacology of these early antihistamines was later refined with the understanding that most are not neutral receptor antagonists but rather inverse agonists. wikipedia.org This means they not only block histamine from binding but also reduce the baseline activity of the H1 receptor. wikipedia.org

The development timeline shows a clear progression from these early discoveries. The first antihistamines were developed in the 1940s, followed by decades of research leading to the second-generation agents in the 1980s, which were specifically designed to be more selective and less sedating. researchgate.netwikipedia.org this compound's characterization places it firmly in the initial, pioneering era of this pharmacological evolution.

Table 2: Simplified Timeline of Antihistamine Development

| Period | Key Development | Significance |

|---|---|---|

| Early 1900s | Discovery of histamine and its role in anaphylaxis. researchgate.net | Identified the target for anti-allergic drugs. |

| 1930s-1940s | Synthesis of the first H1 antihistamines. encyclopedia.comresearchgate.net | Marked the beginning of medical treatment for allergies. wikipedia.org |

| 1950s-1970s | Proliferation and diversification of first-generation antihistamines, including this compound. wikipedia.org | Expanded therapeutic options, but with known sedative and anticholinergic effects. |

| 1980s-Present | Development of second-generation, non-sedating antihistamines. researchgate.netwikipedia.org | Offered improved safety profiles by targeting peripheral H1 receptors with high selectivity. |

Historical Research Interest Beyond Antihistaminic Properties

The non-selective nature of first-generation antihistamines, including this compound, meant they interacted with more than just histamine receptors, leading to additional pharmacological effects that were a subject of historical research interest.

A prominent secondary characteristic of this compound is its anticholinergic activity. ncats.iowikipedia.orgpatsnap.com This means it also blocks muscarinic receptors for the neurotransmitter acetylcholine (B1216132). patsnap.com This property is common among first-generation antihistamines and contributes to some of their therapeutic actions and side effect profiles, such as dryness of the mouth. drugs.compatsnap.com

Furthermore, research into the broader class of first-generation antihistamines has revealed other potential mechanisms of action. A significant area of investigation for this drug class has been their effect on voltage-gated sodium channels. nih.govnih.gov Drugs that block these channels can reduce cell excitability and conduction velocity. drugbank.com Several first-generation antihistamines, such as diphenhydramine, are known to possess these sodium channel-blocking properties, which are similar to those of Class I antiarrhythmic drugs and certain local anesthetics. nih.govemcrit.org This property has been a subject of toxicological and pharmacological research, as it can have effects on the central nervous system and the heart. nih.govemcrit.org

Table 3: Additional Pharmacological Properties of First-Generation Antihistamines like this compound

| Property | Mechanism | Associated Effect |

|---|---|---|

| H1 Histamine Receptor Antagonism | Competitively blocks H1 receptors. patsnap.com | Primary antiallergic and antipruritic effect. ncats.iodrugbank.com |

| Anticholinergic Activity | Blocks muscarinic acetylcholine receptors. patsnap.com | Contributes to certain therapeutic effects and side effects common to the class. drugs.compatsnap.com |

| Sodium Channel Blockade (Class Property) | Inhibition of voltage-gated sodium channels. nih.govnih.gov | A known property of many first-generation antihistamines, influencing neuronal and cardiac cell excitability. emcrit.org |

Mechanistic Pharmacology and Receptor Interaction Studies of Bamipine

Primary Receptor Antagonism: Histamine (B1213489) H1 Receptor Interactions

Bamipine's primary mechanism of action involves antagonizing histamine H1 receptors. patsnap.compatsnap.comwikipedia.org Histamine is a key mediator in allergic responses, and by blocking its binding to H1 receptors, this compound helps to mitigate symptoms such as itching, swelling, and redness. patsnap.compatsnap.com this compound acts as a competitive inhibitor at H1 receptor sites. patsnap.com As a first-generation antihistamine, it readily crosses the blood-brain barrier and can inhibit H1 receptors in the central nervous system, contributing to its sedative effects. patsnap.comsmpdb.caimrpress.com Many H1-antihistamines, including first-generation agents, function as inverse agonists at the H1 receptor. wikipedia.org

Ligand Binding Dynamics and Receptor Affinity Determination

The binding dynamics and affinity of ligands for the H1 receptor are crucial aspects of their pharmacological activity. Studies involving competitive binding assays, often utilizing radiolabeled ligands such as [³H]-mepyramine, are standard for evaluating receptor affinity. benchchem.comnih.govuni-frankfurt.de These experiments can determine parameters like equilibrium dissociation constants (Kd) and inhibition constants (Ki), providing quantitative measures of how strongly a ligand binds to the receptor. uni-frankfurt.degoogle.com For instance, the binding enthalpy and entropy of ligands like bilastine (B1667067) to H1 receptors have been estimated from van 't Hoff equations using dissociation constants obtained from displacement curves against [³H] mepyramine binding in cell membrane preparations expressing human H1 receptors. nih.gov

Stereospecific Interactions and Amino Acid Residues in H1 Receptor Binding

Stereochemical properties of ligands can significantly influence their interaction with the H1 receptor, leading to stereospecific interactions. imrpress.com Mutational studies on the H1 receptor have indicated that specific aromatic amino acids, particularly in transmembrane helices 4 and 5 (Trp167, Phe433, Phe436), are involved in ligand binding and stereospecific interactions. imrpress.com Additionally, a basic amino acid, Lys200, has been found to interact with carboxylic acid structures present in some second-generation antihistamines. imrpress.com The orthosteric binding site of the H1 receptor is located between the upper regions of the transmembrane helices and the extracellular loops. mdpi.com The interaction with Asp107 is considered essential for the binding of both H1 receptor antagonists and agonists, forming a salt bridge with the amine moiety of the ligand. kyoto-u.ac.jp Other residues like Tyr108, Thr194, Asn198, Trp428, Tyr431, Phe432, and Phe435 are also implicated in histamine binding within the orthosteric pocket. researchgate.net Second-generation H1R antagonists with carboxyl groups have been shown to interact with Lys179 and/or Lys191 in an anion-binding region of the H1 receptor, contributing to improved affinity and selectivity. nih.govmdpi.comproteopedia.org

Secondary Pharmacological Targets and Off-Target Receptor Binding Investigations

Anticholinergic Properties and Muscarinic Receptor Modulation

This compound possesses anticholinergic properties, meaning it can block the action of acetylcholine (B1216132), a key neurotransmitter in the parasympathetic nervous system. patsnap.comwikipedia.orgwikipedia.org This effect is mediated through interactions with muscarinic acetylcholine receptors (mAChRs). wikipedia.org Anticholinergic agents competitively inhibit the binding of acetylcholine to muscarinic receptors. wikipedia.org The muscarinic cholinergic system plays a significant role in various physiological functions, including those in the central nervous system related to cognition, motor control, and sensory processing. mdpi.commdpi.comnih.gov Anticholinergic drugs can affect smooth muscle contraction and bodily secretions. patsnap.comwikipedia.org The anticholinergic activity of first-generation antihistamines like this compound contributes to side effects such as dry mouth and urinary retention. patsnap.comwikipedia.orgnih.gov

Dopamine (B1211576) Receptor Binding and Ligand Optimization Studies (D2, D3)

Investigations into the off-target binding of compounds, including those structurally related to antihistamines, have sometimes extended to dopamine receptors, particularly the D2 and D3 subtypes. imrpress.comredheracles.netchemrxiv.orguni-frankfurt.denih.govfrontiersin.org The D2 and D3 dopamine receptors are G protein-coupled receptors involved in various neurological and neuropsychiatric disorders. uni-frankfurt.dechemrxiv.orgnih.gov Developing ligands that selectively target D2 or D3 receptors is challenging due to the high homology between their transmembrane spanning domains, which contain the ligand binding sites. chemrxiv.orgnih.gov While this compound is primarily known for its antihistaminic and anticholinergic activities, studies exploring the binding profiles of aminergic receptor ligands have sometimes included compounds with structural similarities to this compound or its substructures in the context of investigating binding to dopamine receptors. uni-frankfurt.de For example, studies have examined the binding affinities of various benzolactam derivatives and benzothiazole-based ligands at D2 and D3 receptors, analyzing structure-activity relationships and exploring ligand optimization strategies to improve affinity and selectivity. redheracles.netchemrxiv.orgfrontiersin.org Some of these studies have noted that the incorporation of certain histamine H1 receptor antagonist substructures can be tolerated by dopamine D2 and D3 receptors, while rigid or bulky structures may not. uni-frankfurt.de

Serotonin (B10506) Receptor Binding Profiles (e.g., 5-HT1A, 5-HT2A)

Comprehensive and specific data detailing this compound's binding affinity and functional activity at serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors, were not identified in the conducted literature search. While some sources discuss serotonin receptors and their ligands generally, or in the context of other compounds, specific research findings on this compound's interaction with these receptors were not available within the scope of this investigation.

Metabolic Pathways and Enzyme Interactions of Bamipine

Cytochrome P450-Mediated Biotransformation

The metabolism of bamipine involves oxidative reactions catalyzed by the cytochrome P450 superfamily of enzymes. These reactions include N-dealkylation and hydroxylation of aromatic moieties.

N-Dealkylation Pathways and Metabolite Identification (e.g., N-desmethylthis compound)

N-dealkylation is a significant metabolic pathway for this compound. Metabolic studies have found that N-desmethylthis compound is one of its major metabolites. CYP450-catalyzed N-dealkylation mechanistically involves the initial hydroxylation of the alpha-carbon atom of the alkyl group attached to the nitrogen. This produces an unstable hydroxylated metabolite that spontaneously decomposes into the dealkylated amine and an aldehyde. For this compound, this process at the N-methyl group on the piperidine (B6355638) ring yields N-desmethylthis compound.

Hydroxylation of Aromatic Moieties (e.g., N-benzyl ring)

In addition to N-dealkylation, this compound undergoes hydroxylation on its aromatic rings. A para-hydroxylated product at the N-benzyl ring has been identified as another major metabolite of this compound. Hydroxylation of aromatic rings is a common Phase I metabolic reaction catalyzed by CYP enzymes.

Specific P450 Isoform Involvement (CYP3A4, CYP2D6, CYP2C9) and Inhibitory Potentials

The inhibitory potential of this compound on specific CYP isoforms like CYP3A4, CYP2D6, and CYP2C9 is relevant for potential drug interactions. While specific inhibition data for this compound was not extensively detailed in the provided search results, the importance of evaluating CYP inhibition for predicting potential interactions is highlighted. Some studies on related compounds or classes of drugs have shown inhibitory effects on these enzymes. For instance, certain methylenedioxy-derived designer drugs demonstrated inhibition against CYP2D6, and some inhibited CYP2C9 and CYP3A. Cimetidine, an H2 antagonist, is known to inhibit several P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4.

Molecular Mechanisms of Enzyme-Substrate Interactions

The interaction between this compound and CYP enzymes, particularly CYP3A4, involves specific molecular mechanisms within the enzyme's active site that facilitate catalysis.

Hydrogen Bonding Interactions within Enzyme Active Sites (e.g., Serine 119 of CYP3A4)

Hydrogen bonding plays a crucial role in the binding of substrates to the active sites of enzymes, including cytochrome P450s, and can aid enzyme catalysis. For 4-aminopiperidines like this compound, the 4-amino nitrogen atom can function as a hydrogen bond donor or acceptor. Predicted N-dealkylation binding poses suggest a crucial role of the 4-amino nitrogen atom, which is positioned closely (3-4 Å) to the oxygen atom of the serine 119's hydroxyl group at the B–C loop of CYP3A4 in an energetically favored orientation to form a strong hydrogen bond. This key interaction is thought to juxtapose the 4-aminopiperidine (B84694) molecules above the heme porphyrin ring, exposing the alpha-carbon hydrogens to P450 compound I.

Reactivity of Alpha-Carbon Hydrogens in Catalysis

The reactivity of the alpha-carbon hydrogens adjacent to the nitrogen atom is a significant factor driving the direction of catalysis in the N-dealkylation of 4-aminopiperidines by P450 enzymes. The abstraction of an alpha-carbon hydrogen by the highly reactive P450 compound I species is considered a rate-limiting step for N-dealkylation reactions. The electronic properties of the substituents linked to the alpha-carbon can influence this reactivity. For 4-aminopiperidines, the positioning of the piperidine moiety in proximity to the heme iron of CYP3A4, facilitated by molecular interactions within the active site, exposes the alpha-carbon hydrogens (specifically, the alpha-carbon is 3-4 Å from the heme iron of CYP3A4) to the catalytic species.

Impact of Metabolism on Pharmacological Activity and Drug-Drug Interactions

The metabolism of this compound plays a crucial role in determining its pharmacokinetic profile, the duration and intensity of its pharmacological effects, and its potential for interactions with other co-administered drugs. This compound undergoes biotransformation primarily through hepatic metabolism, involving various enzyme systems, most notably the cytochrome P450 (CYP) enzymes. patsnap.comcdutcm.edu.cnnih.govacs.orgevotec.comnih.govnih.gov

Research indicates that cytochrome P450 3A4 (CYP3A4) is a major enzyme isoform involved in the metabolism of 4-aminopiperidine derivatives, a class of compounds that includes this compound. nih.govacs.org The primary metabolic reaction for these compounds catalyzed by CYP enzymes is often N-dealkylation. nih.govacs.org In vitro studies specifically investigating this compound have also identified oxidative demethylation as a metabolic pathway. nih.gov

Following oral administration in rats, this compound is extensively metabolized, with unchanged drug not being detected in the urine. nih.gov The major metabolites identified in rat urine were ether glucuronides of hydroxylated this compound derivatives. nih.gov This suggests that hydroxylation, likely mediated by CYP enzymes, is followed by conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), facilitating elimination.

Furthermore, this compound's interaction with metabolic enzymes, particularly CYP enzymes, has significant implications for drug-drug interactions. This compound has been shown to affect the metabolism of other drugs by influencing liver enzymes. patsnap.com In silico predictions and some in vitro data suggest that this compound can act as both a substrate for and an inhibitor of several CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. cdutcm.edu.cnncats.iogenome.jpncats.io

Enzyme-mediated drug-drug interactions can occur when one drug (the perpetrator) alters the activity of the enzymes responsible for the metabolism of another drug (the victim). Inhibition of metabolizing enzymes by this compound could lead to decreased clearance and increased plasma concentrations of co-administered drugs that are substrates for those enzymes. evotec.com This can potentially increase the risk of dose-dependent adverse effects or toxicity of the victim drug. Conversely, if this compound were to induce enzyme activity (though inhibition appears more prominently mentioned in the provided data), it could lead to increased metabolism and reduced plasma concentrations of co-administered substrates, potentially resulting in decreased therapeutic efficacy. evotec.com

Structure Activity Relationships Sar and Chemical Synthesis of Bamipine Analogues

Synthetic Methodologies for Bamipine Derivatives

The synthesis of this compound and its derivatives often involves the construction or modification of the piperidine (B6355638) ring and the introduction of the necessary substituents. Various synthetic strategies have been explored to access this structural class.

Synthesis from Dihydropyridine-2(1H)-thiones

One approach to synthesizing substituted piperidine derivatives, including analogues of this compound, involves the use of dihydropyridine-2(1H)-thiones as starting materials. researchgate.netmdpi.com This methodology can provide access to 2-substituted this compound derivatives through a sequence of reactions. For instance, 2-substituted derivatives of this compound and its 1-phenyl analogue have been prepared in several steps starting from dihydropyridine-2(1H)-thiones. researchgate.net This route often involves the conversion of dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, followed by N-alkylation or other modifications to introduce the desired substituents. researchgate.net

Preparation of Substituted Piperidine Derivatives

The preparation of substituted piperidine derivatives, which serve as key intermediates for this compound synthesis, can be achieved through various methods. One common strategy involves the use of 1-methyl-4-piperidone (B142233) as a building block. wikipedia.org This readily available compound can undergo reactions such as reductive amination to introduce the N-phenyl and N-benzyl groups found in this compound. wikipedia.org Other methods for synthesizing substituted piperidines include alkene cyclization, hydrogenation/reduction of pyridine (B92270) derivatives, and intramolecular cyclization reactions. nih.gov The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final this compound analogue.

Design and Synthesis of Novel Analogues for Modulated Activity

The design and synthesis of novel this compound analogues are driven by the desire to modulate its pharmacological activity, improve potency, selectivity, or alter pharmacokinetic properties. Structure-activity relationship studies provide the basis for rational design, guiding the introduction of specific modifications to the core structure. benchchem.comresearchgate.net

Research efforts have focused on synthesizing series of compounds containing the this compound scaffold to optimize them as ligands for various receptors, demonstrating the versatility of the this compound framework in SAR studies. benchchem.com For example, 2-substituted derivatives of this compound have been synthesized, and their antimycobacterial and H1-antagonistic activities have been examined. researchgate.net These studies revealed that substitutions on the piperidine ring can influence both activities, with some derivatives showing improved antimycobacterial potency while H1-receptor antagonistic potency was slightly decreased by substitution at position 2. researchgate.net

The synthesis of novel analogues often involves modifying the aromatic rings (phenyl and benzyl) or the piperidine nitrogen. Introducing different substituents (e.g., halogens, alkyl groups, or polar functionalities) at specific positions can lead to changes in binding affinity and pharmacological profile. dut.ac.za The synthesis of 1,4-disubstituted piperidine derivatives from 4-aminopiperidine (B84694) derivatives has also been explored to generate libraries of compounds with potential biological activities, such as antimalarial properties. researchgate.netmdpi.com

Structure-Based Drug Design Approaches for Optimized Profiles

Structure-based drug design (SBDD) plays an increasingly important role in the optimization of drug candidates, including compounds based on the this compound scaffold. drugbank.comgardp.orgmdpi.comroutledge.comnih.gov While specific detailed information on the application of SBDD directly to this compound was not extensively found, the principles of SBDD are broadly applicable to the design of its analogues targeting specific receptors.

SBDD utilizes the three-dimensional structure of the biological target (e.g., the H1 receptor) to guide the design of ligands that can bind with high affinity and selectivity. gardp.orgmdpi.com Techniques such as molecular docking and molecular dynamics simulations are employed to predict the binding mode and interactions between the ligand and the receptor. gardp.org This information can inform the design of novel this compound analogues with optimized profiles by suggesting specific structural modifications that are likely to enhance favorable interactions or reduce unfavorable ones. gardp.org

By understanding the key interactions between the core structural moieties of this compound and its target receptor at a molecular level, researchers can rationally design and synthesize analogues with improved potency, reduced off-target effects, and potentially better pharmacokinetic properties. Although detailed co-crystal structures of this compound with its targets may not be publicly available, the general principles of SBDD, including virtual screening and de novo drug design based on related receptor structures, can be applied to the discovery and optimization of this compound-like compounds. gardp.orgmdpi.com

Preclinical Research Models and Methodologies in Bamipine Studies

In Vitro Experimental Systems

In vitro studies provide controlled environments to investigate the direct effects of bamipine on cells, tissues, and molecular targets. These systems are fundamental for initial screening, target identification, and mechanistic analysis.

Cell Line-Based Assays for Target Engagement and Pathway Analysis

Cell line-based assays are widely used in preclinical research for evaluating drug effects at a cellular level, including target engagement and downstream pathway analysis. These assays offer advantages such as reproducibility, scalability, and the ability to study specific cell types or pathways in isolation. This compound is known to primarily target histamine (B1213489) H1 receptors. patsnap.com Cell lines expressing H1 receptors can be used to assess the binding affinity and functional antagonism of this compound. Assays such as radioligand binding studies or functional assays measuring the inhibition of histamine-induced responses in these cell lines can provide insights into this compound's interaction with its primary target. nih.gov Furthermore, cell lines can be utilized to explore the downstream signaling pathways affected by H1 receptor blockade. While direct studies on this compound using advanced cell line assays like those for target degradation using technologies such as HiBiT were not found in the search results, these methodologies are generally applicable for quantifying protein degradation and assessing target engagement in live cells. promega.comresearchgate.net Cell line panels representing different cancer types or drug resistance profiles can also be used to assess the differential response to compounds, although specific data for this compound in such panels were not retrieved. theprismlab.orgnih.gov

Advanced Complex In Vitro Models (CIVMs) for Mimicking Biological Environments (e.g., 3D cultures, organ-chips)

Complex in vitro models (CIVMs), including 3D cultures and organ-on-chip systems, represent a significant advancement in preclinical research by better mimicking the physiological environment of human tissues and organs compared to traditional 2D cell cultures. nih.govfrontiersin.org These models incorporate multicellular environments, 3D structures, and sometimes mechanical factors or fluid flow to more accurately reflect in vivo conditions. nih.govresearchgate.net CIVMs have gained prominence in disease research and drug development due to their enhanced physiological relevance and potential to improve the predictability of drug responses. nih.govfrontiersin.org While the search results did not yield specific studies on this compound utilizing advanced CIVMs such as 3D cultures or organ-on-chip systems, these models are increasingly being employed for various applications, including studying drug-induced liver injury, assessing drug efficacy in more complex tissue architectures, and modeling human biology. frontiersin.orgresearchgate.net The development and application of CIVMs aim to reduce reliance on animal models by providing more human-relevant in vitro data. researchgate.net

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a process that enables the rapid testing of large libraries of chemical compounds against a specific biological target or phenotypic assay. bmglabtech.com HTS commonly utilizes miniaturized assay formats, automation, and specialized detection systems to accelerate the identification of potential drug candidates. bmglabtech.com While the search results did not provide specific examples of this compound being screened using HTS methodologies, HTS is a standard approach in early drug discovery for identifying compounds with desired activity from large chemical libraries. bmglabtech.comdndi.org HTS can be applied to various in vitro assays, including receptor binding assays, cell-based functional assays, or assays measuring enzyme activity. bmglabtech.com The goal is to efficiently identify "hits" or "leads" that can be further investigated. bmglabtech.com

In Vivo Animal Models for Mechanistic Investigations

In vivo animal models are essential for investigating the complex interactions of drugs within a living organism, including their pharmacokinetics, metabolism, distribution, and effects on physiological systems.

Rodent Models for Pharmacokinetic and Metabolic Studies

Rodent models, such as rats and mice, are frequently used in preclinical pharmacokinetic (PK) and metabolic studies to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.govxyzagen.comsolvobiotech.com These studies are crucial for determining the bioavailability, half-life, clearance, and tissue distribution of a compound. nih.govxyzagen.com A study investigating the biotransformation and pharmacokinetics of this compound in Wistar rats after oral administration found that the compound was quantitatively absorbed and distributed throughout the organism. nih.gov Transient accumulation of this compound was observed in the liver, kidney, spleen, and lung. nih.gov The primary route of elimination was renal, accounting for 85.81% of excretion, while 13.23% was eliminated in feces, resulting in a total excretion of over 99% after 96 hours. nih.gov Pharmacokinetic studies in rodent models typically involve administering the drug and measuring its concentration in biological fluids (e.g., plasma, urine) and tissues over time using analytical techniques like LC-MS/MS. xyzagen.combenchchem.com These studies provide critical data for predicting human pharmacokinetics and guiding further drug development. xyzagen.com Rodent models are also used to study drug metabolism, identifying the metabolic pathways and enzymes involved in the biotransformation of the compound. nih.govwdh.ac.id

Pharmacokinetic Data in Wistar Rats (Oral Administration) nih.gov

| Parameter | Value |

| Absorption | Quantitative |

| Main Elimination Route | Renal |

| Renal Excretion (% after 96h) | 85.81% |

| Fecal Excretion (% after 96h) | 13.23% |

| Total Excretion (% after 96h) | > 99% |

| Tissue Accumulation | Transient in liver, kidney, spleen, lung |

While specific detailed metabolic pathways for this compound in rodents were not extensively detailed in the search results, metabolic studies in animals aim to identify metabolites and understand the enzymes responsible for their formation, such as cytochrome P450 enzymes. wdh.ac.idiiab.me

Animal Models for Disease Pathophysiology (e.g., immune-inflammatory disorders, allergic reactions)

Animal models serve as important surrogates for humans in preclinical research to evaluate pharmacodynamics, toxicity, immunogenicity, biomarkers, and allergic reactions to therapeutic agents. frontiersin.org While replicating the full complexity of human immune responses can be challenging, various animal models have been utilized to study immune-inflammatory disorders and allergic reactions. frontiersin.orgnih.gov Rodents, particularly mice and rats, are commonly used models in studies of traumatic injury and immune responses, exhibiting early responses similar to humans, such as endothelial barrier disruption and elevated pro-inflammatory cytokines. nih.gov

In the context of allergic diseases, animal models are essential tools for investigating complex mechanisms and evaluating novel therapies. nih.gov Studies have utilized mouse models to study allergic airway inflammation, for instance, by sensitizing mice with specific allergens. nih.gov These models can replicate both humoral and cellular immune responses observed in human allergic conditions, providing a basis for evaluating potential treatments. nih.gov Nanoparticle-based approaches in mouse models of allergy have shown potential in reducing inflammatory responses and hypersensitivity. umich.edu

Research indicates that this compound may have a role in managing immune inflammatory disorders. A study suggests that combining this compound with other agents could potentially reduce pro-inflammatory cytokine production, which could be beneficial in conditions like asthma and rheumatoid arthritis. benchchem.com

Assessment of Receptor Affinity and Potency in Preclinical Models

Assessing receptor affinity and potency is a fundamental aspect of preclinical pharmacology to understand how a compound interacts with its biological targets. This compound primarily targets histamine H₁ receptors, inhibiting allergic responses. benchchem.com However, secondary targets, such as muscarinic receptors, may also be relevant and require investigation. benchchem.com

Competitive Binding Assays and IC50 Value Determination

Competitive binding assays are standard methods for evaluating receptor affinity. benchchem.com These assays typically involve using radiolabeled ligands that bind to the receptor and assessing the ability of the test compound (this compound, in this case) to compete with the radioligand for binding sites. benchchem.comgiffordbioscience.com Isolated tissue models, such as guinea pig ileum, are often used in these assays. benchchem.com

The data obtained from competitive binding assays are used to generate dose-response curves, from which IC₅₀ values are calculated. benchchem.com The IC₅₀ value represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. benchchem.comresearchgate.net IC₅₀ values are useful for comparing the potency of different compounds in displacing the radioligand from the receptor. benchchem.comguidetopharmacology.org To determine the equilibrium dissociation constant (Kᵢ) from the IC₅₀ value in competitive binding assays, the Cheng-Prusoff equation is commonly used, taking into account the concentration and dissociation constant of the radioligand. giffordbioscience.com

Data from competitive binding assays can be presented in tables to show the IC₅₀ values of this compound in comparison to reference compounds for specific receptors.

| Compound | Receptor Target | IC₅₀ Value | Reference Compound |

| This compound | Histamine H₁ | [Data] | Diphenhydramine (B27) |

| This compound | Muscarinic | [Data] | [Reference] |

Electrophysiological and Calcium Flux Assays for Receptor Function

Electrophysiological and calcium flux assays are utilized to assess receptor function and can be particularly useful for investigating secondary targets or off-target effects of compounds like this compound. benchchem.com

Electrophysiological techniques, such as patch-clamp, measure the electrical activity of cells and can assess how a compound affects ion channels or receptor-mediated changes in membrane potential. These methods can provide insights into the functional consequences of this compound binding to its targets.

Calcium flux assays are widely used for measuring intracellular calcium changes mediated by G protein-coupled receptors (GPCRs) and calcium channels, which are relevant targets in drug discovery. thermofisher.comionbiosciences.comnih.gov These assays can measure agonist-stimulated and antagonist-inhibited signaling. thermofisher.com Fluorescent calcium indicators are commonly used, and changes in fluorescence intensity or spectral properties upon calcium binding are measured. thermofisher.comionbiosciences.com High-throughput screening compatible platforms like FLIPR are often employed for these assays. ionbiosciences.comnih.gov By measuring the changes in intracellular calcium levels in response to this compound, researchers can assess its functional activity at specific receptors. For example, histamine can induce intracellular calcium flux in certain cell lines, which can be measured using fluorescent indicators. bmglabtech.com Calcium assays are compatible with various detection systems, including fluorescent microscopes and plate readers. ionbiosciences.com

These functional assays complement binding studies by providing information on the downstream effects of receptor interaction, helping to determine the potency of this compound in a cellular context.

Advanced Analytical and Computational Methodologies in Bamipine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying Bamipine in various samples, including pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

HPLC is a versatile and widely used technique for the analysis of this compound, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality for its separation.

One established method utilizes a Newcrom R1 column, which is a specialized reversed-phase column with low silanol (B1196071) activity. rsc.org This method employs a simple isocratic mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. For standard UV detection, phosphoric acid is used, while for applications compatible with mass spectrometry (MS), formic acid is substituted. rsc.org This approach is scalable and can be adapted for preparative separations to isolate impurities. rsc.org

Another robust RP-HPLC method has been developed for the simultaneous determination of this compound alongside other tricyclic compounds in pharmaceutical products. rsc.orgnih.gov This method uses a C-2 Lichrosorb RP-2 column (5 µm, 250 x 4.6 mm i.d.). rsc.org The separation is achieved with a mobile phase of acetonitrile and aqueous ammonium (B1175870) acetate (B1210297) buffer (0.015 M) in a 65:35 v/v ratio, with the pH adjusted to 4.7 using acetic acid. rsc.orgnih.gov The inclusion of the acetate buffer is critical as it sharpens the chromatographic peaks and reduces elution time. rsc.org Under these conditions, at a flow rate of 0.9 ml/min, this compound has a retention time of approximately 8.83 minutes. rsc.orgnih.gov Detection is performed using a UV spectrophotometer set to a wavelength of 251 nm. rsc.orgnih.gov The method has demonstrated excellent linearity and precision for quantitative purposes. rsc.org

Table 1: HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Newcrom R1 rsc.org | C-2 Lichrosorb RP-2 (5 µm, 250 x 4.6 mm) rsc.org |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) rsc.org | Acetonitrile, 0.015 M Ammonium Acetate (65:35 v/v), pH 4.7 rsc.orgnih.gov |

| Flow Rate | Not specified | 0.9 mL/min rsc.org |

| Detection | UV or MS rsc.org | UV at 251 nm rsc.orgnih.gov |

| Retention Time | Not specified | 8.83 min rsc.org |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. core.ac.ukmdpi.com While specific GC-MS methods developed exclusively for this compound are not extensively detailed in the cited literature, the methodology is well-established for structurally related compounds, such as tricyclic antidepressants. mdpi.com

For the analysis of compounds like this compound, which contains tertiary amine functional groups, a derivatization step is often necessary to increase volatility and thermal stability, and to improve chromatographic peak shape. core.ac.uk Techniques such as acylation or silylation are commonly employed. The GC-MS analysis involves injecting the derivatized sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar HP-5MS column). core.ac.ukresearchgate.net The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. core.ac.uk Following separation, the eluted compounds enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected, providing a unique mass spectrum that allows for definitive identification. core.ac.ukmdpi.com The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in compound identification. mdpi.com

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural confirmation and detailed analysis of this compound's molecular features. These methods provide information on the compound's structural framework, molecular weight, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including this compound. researchgate.netresearchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation. While a complete, published NMR spectrum specifically for this compound is not available in the provided sources, the expected chemical shifts can be inferred from closely related structural analogs such as N-benzyl-4-methyl-aniline and 4-anilino-1-benzylpiperidine. rsc.orgnih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton.

Aromatic Protons: The protons on the benzyl (B1604629) group and the aniline (B41778) ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The five protons of the monosubstituted benzyl ring would likely present as a multiplet. The four protons on the aniline ring would show a more complex pattern due to their substitution. rsc.org

Piperidine (B6355638) Protons: The protons on the piperidine ring would resonate in the aliphatic region. The proton at the C-4 position, attached to the nitrogen of the aniline group, would be shifted downfield. The other piperidine protons would appear as complex multiplets.

Benzyl and Methyl Protons: The two benzylic protons (-CH₂-) would appear as a singlet, typically around δ 4.3 ppm. rsc.org The three protons of the N-methyl group on the piperidine ring would also produce a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Carbons of the benzene (B151609) rings would resonate in the δ 110-150 ppm region. rsc.org

Aliphatic Carbons: The benzylic carbon would be expected around δ 48-55 ppm. rsc.org The carbons of the piperidine ring and the N-methyl carbon would appear in the more upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. ipb.ptresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Structural Analogs

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl Aromatic | 7.2 - 7.5 (multiplet, 5H) | 127 - 140 |

| Aniline Aromatic | 6.6 - 7.2 (multiplet, 4H) | 112 - 148 |

| Benzylic CH₂ | ~ 4.3 (singlet, 2H) | ~ 48 - 55 |

| Piperidine CH (C4) | Downfield multiplet | Shifted piperidine signal |

| Piperidine CH₂ | Upfield multiplets | Aliphatic region |

| Piperidine N-CH₃ | Upfield singlet, ~2.2 | Aliphatic region |

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography, especially using a Quadrupole Time-of-Flight (Q-TOF) analyzer, it becomes a formidable tool for both quantification and structural characterization. nih.govresearchgate.netresearchgate.net

The molecular formula of this compound is C₁₉H₂₄N₂. Its monoisotopic mass is 280.1939 Da. High-resolution mass spectrometry (HRMS), such as that performed on a Q-TOF instrument, can measure this mass with high accuracy (typically within 1-2 ppm), which helps to confirm the elemental composition. researchgate.net

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ (m/z 281.2012) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. For this compound, characteristic fragmentation pathways would include:

Loss of the benzyl group: Cleavage of the C-N bond between the piperidine ring and the benzyl group would result in a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺).

Cleavage of the piperidine ring: The piperidine ring can undergo various ring-opening and fragmentation pathways, yielding a series of smaller fragment ions that are diagnostic for this part of the structure.

Fragmentation of the aniline moiety: The bond between the aniline nitrogen and the piperidine ring could also cleave.

Q-TOF LC-MS/MS analysis provides both the high-resolution mass measurement of precursor and product ions, allowing for the confident assignment of their elemental formulas and elucidation of fragmentation pathways. mdpi.comnih.govnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. researchgate.netresearchgate.net This technique is useful for quantifying compounds containing chromophores—functional groups that absorb light. This compound contains two primary chromophores: the aniline ring and the benzyl group.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to exhibit absorption maxima (λmax) characteristic of these aromatic systems. Typically, benzene and its simple derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 255 nm. The aniline chromophore also contributes to absorption in this region. Therefore, the UV spectrum of this compound would be predicted to show significant absorbance in the 200-280 nm range. nih.govnih.gov A distinct maximum, suitable for quantitative analysis by HPLC-UV, is observed at 251 nm in an acetonitrile/water mobile phase. rsc.orgnih.gov This absorbance is used for the detection and quantification of this compound in HPLC analyses as previously described.

Table 3: Summary of Spectroscopic and Spectrometric Data for this compound

| Technique | Information Provided | Key Findings/Predictions for this compound |

|---|---|---|

| NMR | Detailed molecular structure, atom connectivity, conformation | Predicted shifts: Aromatic (δ 6.5-7.5), Benzylic (δ ~4.3), Piperidine and N-Methyl (aliphatic region) |

| MS / Q-TOF MS | Molecular weight, elemental composition, fragmentation pattern | [M+H]⁺ = 281.2012. Key fragments from loss of benzyl group (m/z 91) and piperidine ring cleavage |

| UV-Vis | Detection of chromophores, quantification | Contains aniline and benzyl chromophores. λmax observed at 251 nm, suitable for quantification rsc.orgnih.gov |

Biophysical Techniques for Molecular Interactions

Biophysical methods are crucial for elucidating the direct interactions between this compound and its biological targets, providing real-time, quantitative data on binding events.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real time. nih.govnih.gov The method involves immobilizing one interacting partner (the ligand, e.g., the H1-histamine receptor) on a sensor chip and flowing the other partner (the analyte, e.g., this compound) over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. mdpi.com This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov

While specific SPR studies on this compound are not prevalent in the published literature, the technique is widely applied to characterize other small molecule-receptor interactions, including other H1-antihistamines. nih.gov For instance, SPR has been used to investigate the binding kinetics of various ligands to the H1 receptor, revealing how structural modifications influence residence time and binding affinity. nih.gov Applying SPR to this compound would provide precise data on its interaction with the H1 receptor, offering a quantitative basis for comparing it with other antihistamines and for guiding the design of analogues with optimized binding kinetics.

Table 1: Illustrative SPR Data for this compound-H1 Receptor Interaction This table presents hypothetical data to illustrate the typical output of an SPR experiment.

| Analyte | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |

|---|---|---|---|---|

| This compound | H1-Histamine Receptor | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

Biosensors are analytical devices that convert a biological interaction into a measurable signal. nih.govnih.gov These tools are highly valuable for detecting and quantifying the interactions of drugs like this compound with their biological targets. nih.gov Various types of biosensors exist, including electrochemical, optical, and mass-sensitive sensors, each offering unique advantages for studying drug-receptor binding. researchgate.netmdpi.com For example, mass-sensitive biosensors, such as those using surface-acoustic wave (SAW) technology, can detect the binding of an analyte to a sensor surface by measuring changes in mass. nih.gov

The application of biosensors can extend to studying this compound's interaction with membranes, which is a critical aspect of its pharmacokinetic profile. nih.gov By immobilizing model cell membranes on a biosensor surface, it would be possible to study how this compound partitions into and interacts with the lipid bilayer, providing insights into its absorption and distribution characteristics. nih.gov Aptamer-based biosensors, which use short single-stranded DNA or RNA molecules as recognition elements, could also be developed for the highly specific detection of this compound or its metabolites in biological samples. mdpi.com

Computational and In Silico Approaches

Computational methods have become indispensable in modern drug discovery, offering predictive insights into a drug's behavior at a molecular level and guiding the optimization of its properties. nih.gov

The metabolism of this compound involves oxidative N-demethylation and hydroxylation, leading to the formation of metabolites such as N-p-hydroxy-phenyl-N-benzyl-4-amino-1-methylpiperidine and N-p-hydroxyphenyl-N-benzyl-4-amino-piperidine. nih.gov Understanding the specifics of these metabolic pathways can be greatly enhanced by computational approaches.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgmdpi.com In the context of metabolism, docking can be used to model the interaction of this compound with metabolic enzymes, primarily from the Cytochrome P450 (CYP) family. By docking this compound into the active sites of various CYP isoforms, researchers can predict which enzymes are most likely responsible for its metabolism and identify the specific sites on the this compound molecule that are most susceptible to modification. nih.gov

Quantum mechanical (QM) methods provide a deeper understanding of the electronic and energetic aspects of chemical reactions, including those involved in drug metabolism. ijirt.orgmdpi.com QM calculations can be used to determine the activation energies for different potential metabolic transformations of this compound, thereby predicting the most likely metabolic pathways. nih.govijirt.org These methods can elucidate the electron transfer mechanisms and reaction pathways involved in this compound's degradation, offering a level of detail that is not achievable with classical molecular mechanics. ijirt.org

Table 2: Predicted Binding Affinities of this compound with CYP Isoforms from Molecular Docking This table presents hypothetical data to illustrate the potential results of a molecular docking study.

| CYP Isoform | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| CYP3A4 | -8.5 | Arg105, Phe215, Ser119 |

| CYP2D6 | -7.9 | Asp301, Glu216, Phe120 |

| CYP2C9 | -6.2 | Ala297, Asn217, Arg108 |

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a target protein to guide the design of new ligands with improved properties. nih.gov In the case of this compound, SBDD could be employed to optimize its pharmacokinetic profile. By understanding the structural basis of its interaction with metabolic enzymes and transport proteins, modifications can be rationally introduced into the this compound scaffold to, for example, reduce metabolic susceptibility or enhance permeability. researchgate.net

For instance, if molecular docking and QM studies identify a specific site on the this compound molecule that is rapidly metabolized, SBDD could be used to design analogues where that site is blocked or altered to hinder enzymatic recognition, potentially leading to a longer half-life. Similarly, by studying the interactions of this compound with efflux transporters like P-glycoprotein, SBDD could guide the design of new compounds with reduced transporter affinity, thereby improving their bioavailability. azolifesciences.com

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. slideshare.netnih.govmdpi.com For this compound and other H1-antihistamines, SAR studies have identified key structural features necessary for activity, such as the presence of two aromatic rings, a spacer unit, and a tertiary amine. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR that aims to build mathematical models correlating the chemical structures of compounds with their biological activities. tandfonline.comtandfonline.comnih.govyoutube.com These models use molecular descriptors (physicochemical properties, topological indices, etc.) to predict the activity of new, untested compounds. nih.govmdpi.com

While specific QSAR models for this compound are not widely reported, numerous studies have been conducted on H1-antihistamines. tandfonline.comnih.gov These studies often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create 3D-QSAR models. nih.govresearchgate.net Such models generate contour maps that visualize the regions around the ligand where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov Applying these QSAR methodologies to a series of this compound analogues would enable the prediction of their H1 receptor binding affinity and guide the synthesis of more potent derivatives.

Machine Learning and Artificial Intelligence Applications in Drug Discovery and Analysis

The integration of machine learning (ML) and artificial intelligence (AI) has significantly reshaped the landscape of drug discovery and development, offering powerful tools to accelerate the identification of novel drug candidates, predict their properties, and understand their mechanisms of action. mdpi.comdoaj.org While specific, published research on the application of these advanced computational methods directly to this compound is not extensively documented, the principles and methodologies are broadly applicable to antihistamines and represent a frontier in the ongoing research of such compounds. nih.gov

One common application of machine learning in the context of antihistamine research is the prediction of drug-drug interactions (DDIs). For instance, a machine learning framework named HAINI has been developed to predict DDI types for histamine (B1213489) antagonist drugs using their chemical structures as input. nih.govfrontiersin.orgresearchgate.netmdpi.com This model utilizes algorithms like Naive Bayes, Decision Tree, Random Forest, Logistic Regression, and XGBoost to classify potential interactions, which is crucial for assessing the safety profile of drugs. nih.govfrontiersin.orgresearchgate.netmdpi.com Such a framework could be applied to this compound to predict its potential interactions with other drugs, thereby enhancing its clinical evaluation.

The table below illustrates the performance metrics of various machine learning models used in a study to predict outcomes of diphenhydramine (B27) exposure, a first-generation antihistamine. These metrics demonstrate the predictive power of ML in understanding the effects of antihistamines, a capability that is transferable to the study of this compound.

| Model | Average AUC | Specificity | Precision | Recall (Sensitivity) | F1 Score | Overall Accuracy |

| Light Gradient Boosting Machine (LGBM) | 0.91 | 87.0% | 75.0% | 73-75% | 75.0% | 74.8% |

| Logistic Regression (LR) | 0.90 | 87.0% | 75.0% | 73-75% | 75.0% | 74.0% |

| Random Forest (RF) | 0.91 | 87.0% | 75.0% | 73-75% | 75.0% | 75.1% |

| This table is based on data from a study on diphenhydramine and is presented here to illustrate the potential application of similar models to this compound. nih.gov |

Path-Based Reasoning in Biomedical Knowledge Graphs

Biomedical knowledge graphs (KGs) are structured representations of complex biological and medical information, capturing relationships between entities such as drugs, diseases, genes, and proteins. nih.govmdpi.comnih.govmdpi.com Path-based reasoning is an advanced computational technique used to navigate and infer relationships within these intricate networks. nih.govnih.govnih.gov This approach moves beyond simple direct links to analyze multi-step paths between entities, allowing for the discovery of complex and indirect connections that are not immediately apparent. nih.govnih.govnih.gov

While specific applications of path-based reasoning to this compound are not yet detailed in published literature, this methodology holds significant potential for advancing our understanding of the drug. For instance, a knowledge graph could represent this compound, its primary target (the H1-receptor), associated signaling pathways, and related disease states like allergic rhinitis. Path-based reasoning algorithms could then explore this graph to:

Identify Novel Mechanisms of Action: By analyzing paths connecting this compound to other biological entities, researchers could uncover previously unknown molecular mechanisms through which it exerts its effects.

Predict Drug Repurposing Opportunities: Path-based reasoning can identify unexpected connections between a drug and a disease. For example, a path linking this compound to pathways implicated in other inflammatory or neurological disorders could suggest its potential for repurposing. nih.gov

Elucidate Side Effects: By tracing paths from this compound to off-target molecules and their associated biological functions, it may be possible to predict and understand potential adverse effects.

A notable framework in this area is BioPathNet, a graph neural network that utilizes path-based reasoning for link prediction in biomedical knowledge graphs. nih.govnih.govnih.gov BioPathNet learns representations between pairs of nodes by considering all the relationships along the paths that connect them, which enhances both the accuracy and the interpretability of the predictions. nih.govnih.govnih.gov Such a model could be used to predict novel interactions for this compound, such as new protein targets or associations with other diseases. nih.govnih.govnih.gov

The development of causal knowledge graphs (CKGs) further refines this approach by incorporating formal causal semantics. This allows for the identification of confounding variables and the inference of causal relationships, which is particularly valuable for understanding the true effects of a drug like this compound amidst the complexity of biological systems.

The table below outlines the types of entities and relationships that could be included in a biomedical knowledge graph for studying this compound.

| Entity Type | Examples |

| Drugs | This compound, Levocetirizine, Diphenhydramine |

| Proteins/Genes | Histamine H1 receptor, Cytochrome P450 enzymes |

| Diseases | Allergic Rhinitis, Urticaria, Parkinson's Disease |

| Pathways | Histamine signaling, Inflammatory pathways |

| Side Effects | Sedation, Anticholinergic effects |

| Relationship Type | Example |

| Drug-Target | This compound -[targets]-> Histamine H1 receptor |

| Drug-Disease | This compound -[treats]-> Allergic Rhinitis |

| Gene-Disease | Histamine H1 receptor -[associated_with]-> Allergic Rhinitis |

| Drug-Side Effect | This compound -[may_cause]-> Sedation |

| Drug-Drug Interaction | This compound -[interacts_with]-> CYP450 Substrate |

| This table is a conceptual representation of how this compound could be integrated into a biomedical knowledge graph. |

By leveraging these advanced computational methodologies, researchers can delve deeper into the pharmacological profile of this compound, paving the way for more informed drug development and new therapeutic applications.

Cellular and Molecular Signaling Pathways Modulated by Bamipine

Histamine-Mediated Signaling Cascades

Bamipine functions as an H1-antagonist, interfering with the action of histamine (B1213489) at the histamine H1 receptor (H1R). smpdb.cawikipedia.org The H1R is a G protein-coupled receptor (GPCR) that is widely expressed throughout the body, including in smooth muscles, vascular endothelial cells, the heart, and the central nervous system. hmdb.cainfogalactic.com Activation of the H1R by histamine typically couples to the Gq protein, which in turn activates phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathway. infogalactic.com By blocking histamine binding to the H1R, this compound inhibits this downstream signaling cascade. smpdb.cainfogalactic.com This interference with histamine-mediated signaling is central to its use in attenuating inflammatory processes associated with conditions like allergic rhinitis, allergic conjunctivitis, and urticaria. smpdb.ca

Anticholinergic Signaling Pathways

In addition to its antihistaminic activity, this compound also possesses anticholinergic properties. wikipedia.orgwikipedia.org Anticholinergic agents block the action of acetylcholine (B1216132) (ACh) at synapses in both the central and peripheral nervous systems. wikipedia.org These agents primarily inhibit the parasympathetic nervous system by blocking the binding of ACh to its receptors, particularly muscarinic acetylcholine receptors. wikipedia.orgbpac.org.nz While the search results confirm this compound's anticholinergic properties, specific detailed research findings on how this compound modulates the downstream signaling cascades initiated by acetylcholine receptor binding were not extensively detailed. However, the general mechanism of anticholinergics involves competitively inhibiting ACh binding to muscarinic receptors, thereby preventing the activation of the signaling pathways normally triggered by ACh. bpac.org.nz

Immunomodulatory Pathways

This compound has been indicated to influence immunomodulatory pathways, which contributes to its anti-inflammatory effects. smpdb.casmpdb.ca Several signaling pathways are implicated in the immunomodulatory actions of H1-antihistamines, including the modulation of NF-κB, phospholipase C and phosphatidylinositol (PIP2), NOD-like receptor, and TNF signaling pathways. smpdb.cabiorxiv.orgbiorxiv.org

NF-κB Signaling Pathway Modulation

The NF-κB transcription factor plays a crucial role in regulating inflammatory processes. infogalactic.comnih.gov Activation of the H1 receptor can promote NF-κB expression. infogalactic.com H1-antihistamines, such as this compound, have been shown to attenuate NF-κB expression, thereby mitigating certain inflammatory responses in associated cells. smpdb.cainfogalactic.com Reducing the activity of NF-κB through pathways involving PLC and PIP2 signaling can lead to decreased antigen presentation and reduced expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.ca

Phospholipase C and Phosphatidylinositol (PIP2) Signaling Pathways

As mentioned in the context of histamine signaling, H1R activation is coupled to the activation of phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathway. infogalactic.com PLC catalyzes the hydrolysis of PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers involved in various cellular functions, including the regulation of inflammatory responses. news-medical.netavantiresearch.com By interfering with H1R activation, this compound modulates this pathway. smpdb.ca This modulation contributes to the reduction of NF-κB activity and downstream inflammatory effects. smpdb.ca

NOD-Like Receptor Signaling Pathway

The NOD-like receptor signaling pathway is involved in the innate immune response and inflammation. biorxiv.orgbiorxiv.org While the search results indicate that the NOD-like receptor signaling pathway is a relevant target of compounds like palmatine (B190311) which were studied in relation to pathways also relevant to this compound, direct detailed research findings specifically on this compound's modulation of the NOD-like receptor signaling pathway were not extensively provided. biorxiv.orgbiorxiv.org However, given its role in immunomodulation and the interconnectedness of inflammatory pathways, it is plausible that this compound could indirectly influence this pathway through its effects on other signaling cascades like NF-κB.

TNF Signaling Pathway

Table: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 72075 |

| Histamine | 782 |

| Acetylcholine | 187 |

| Phospholipase C | 23662 |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | 60231 |

| NF-κB | 10013961 |

| TNF-α | 5284452 |

| IP3 (Inositol triphosphate) | 1126 |

| DAG (Diacylglycerol) | 5280577 |

| Histamine H1 Receptor | 6095 |

| Muscarinic Acetylcholine Receptors | 2584 |

| NOD-Like Receptors | 145945672 |

| TNFR1 | 6416 |

| TNFR2 | 6417 |

Data Table: this compound's Modulation of Signaling Pathways (Based on Search Results)

| Signaling Pathway | Modulatory Effect of this compound | Mechanism/Notes | Relevant Search Result Indices |

| Histamine-Mediated Signaling Cascades | Inhibition | Blocks histamine action at H1 receptor, interfering with Gq-PLC-PIP2 cascade. | smpdb.cahmdb.cainfogalactic.com |

| Anticholinergic Signaling Pathways | Blockade | Blocks acetylcholine action, primarily at muscarinic receptors (general anticholinergic property). | wikipedia.orgwikipedia.orgwikipedia.orgbpac.org.nz |

| Immunomodulatory Pathways | Modulation | Contributes to anti-inflammatory effects. | smpdb.casmpdb.ca |

| NF-κB Signaling Pathway Modulation | Attenuation | Reduces NF-κB expression, potentially via PLC/PIP2 pathway, decreasing pro-inflammatory mediators. | smpdb.cainfogalactic.com |

| Phospholipase C and PIP2 Signaling | Modulation | Interferes with the H1R-mediated activation of PLC and hydrolysis of PIP2. | smpdb.cainfogalactic.com |

| NOD-Like Receptor Signaling Pathway | Potential Indirect Influence | Not directly detailed, but suggested as a relevant pathway in related research on immunomodulation. | biorxiv.orgbiorxiv.org |

| TNF Signaling Pathway | Potential Indirect Influence | Not directly detailed, but suggested as a relevant pathway in related research on immunomodulation and NF-κB. | biorxiv.orgbiorxiv.orgmdpi.com |

Regulation of Pro-inflammatory Cytokine Production

Research indicates that this compound may play a role in managing immune inflammatory disorders benchchem.com. Studies suggest that this compound could potentially reduce the production of pro-inflammatory cytokines benchchem.com. This effect is thought to contribute to its potential benefits in conditions such as asthma and rheumatoid arthritis benchchem.com.

While the precise mechanisms by which this compound regulates pro-inflammatory cytokine production are not extensively detailed in the provided results beyond its H1 receptor antagonism and general anti-inflammatory effects, the reduction of inflammatory mediators and cytokines is highlighted as a contributing factor to its therapeutic benefits in inflammatory and allergic conditions benchchem.compatsnap.com. One mechanism by which H1-antihistamines can attenuate inflammatory processes is by interfering with the agonist action of histamine at the H1 receptor smpdb.ca. Furthermore, reducing the activity of the NF-κB immune response transcription factor through phospholipase C and phosphatidylinositol (PIP2) signaling pathways has been shown to decrease the expression of pro-inflammatory cytokines smpdb.ca. However, a direct link between this compound's action and these specific downstream pathways was not explicitly established in the search results.

Emerging Research Areas and Future Directions for Bamipine

Investigation of Novel Therapeutic Applications and Targets

While primarily known for its H1 antihistamine and anticholinergic properties, preliminary research suggests that Bamipine and its derivatives may have therapeutic potential beyond allergy relief. wikipedia.org Modern drug discovery is increasingly focused on repurposing existing molecules, as this can be a more time- and cost-effective approach to identifying new lead compounds. mdpi.com

The role of histamine (B1213489) in immune modulation is complex, extending beyond the typical allergic reactions mediated by H1 receptors. nih.gov Histamine can influence both innate and adaptive immune responses, and its effects are mediated through four different receptor subtypes (H1, H2, H3, and H4). nih.govresearchgate.net This complexity suggests that antihistamines may possess broader immunomodulatory properties than previously understood. researchgate.net

Research indicates that some first-generation antihistamines can influence inflammatory pathways independent of H1-receptor antagonism. For instance, studies on diphenhydramine (B27) and chlorpheniramine (B86927) have shown they can reverse the survival-prolonging effects of interleukin-5 (IL-5) on eosinophils, thereby promoting apoptosis (programmed cell death) of these key inflammatory cells. nih.govresearchgate.net This action is mediated through the activation of c-Jun N-terminal kinase (JNK). nih.gov Given that this compound is also a first-generation antihistamine, it is plausible that it could exert similar, currently uninvestigated, effects on immune cells involved in inflammatory disorders. wikipedia.orgresearchgate.net Furthermore, histamine is implicated in the pathogenesis of some autoimmune diseases, and various antihistamines have been explored for their potential to modulate these conditions. quora.comnih.gov The H4 receptor, in particular, is a target of interest for its role in allergy and inflammation, and H4 receptor antagonists have shown anti-inflammatory properties in preclinical models. nih.gov Exploring this compound's activity, if any, at other histamine receptors or on cytokine pathways could reveal novel therapeutic opportunities in immune-mediated inflammatory diseases. drugbank.comnih.gov

A significant and underexplored area of research is the potential antimicrobial activity of this compound and its derivatives. One study noted that this compound itself exhibited a 29% inhibition of Mycobacterium tuberculosis H37Rv in a microplate alamar blue assay at a concentration of 6.25 µg/mL.

More targeted research has focused on creating derivatives of this compound to enhance this effect. A study systematically synthesized and tested 2-substituted derivatives of this compound for their antimycobacterial and H1-antagonistic activities. These derivatives were found to be potent H1-receptor antagonists that also inhibit the growth of mycobacteria, with some derivatives showing markedly improved antimycobacterial potency compared to the parent compound. nih.gov This line of inquiry aligns with a broader strategy of repurposing existing drug scaffolds to develop new antimicrobial agents. mdpi.com The findings suggest that the this compound chemical structure could serve as a valuable starting point for developing novel antimycobacterial agents.

Research Findings on this compound Derivatives

| Compound Class | Target Organism | Key Findings |

|---|---|---|

| 2-Substituted this compound Derivatives | Mycobacterium tuberculosis H37Rv | Showed inhibitory activity against mycobacterial growth. |

Addressing Research Gaps in Antihistamine Pharmacology and Application

A primary research gap for first-generation antihistamines like this compound is their lack of receptor selectivity. nih.gov These compounds are known to interact with other receptors, such as muscarinic, α-adrenergic, and serotoninergic receptors, which contributes to their wide range of side effects. nih.gov this compound itself is characterized as having anticholinergic properties. wikipedia.org A comprehensive understanding of this compound's binding profile across a wide range of receptors is currently lacking. This incomplete picture prevents a full appreciation of its potential off-target effects and possible alternative therapeutic uses.

Furthermore, the clinical pharmacology of many first-generation H1 antihistamines has not been investigated with the same rigor as modern second-generation agents. nih.gov For example, potential adverse effects related to the blockade of cardiac ion channels, such as the hERG channel, have been a major concern for some antihistamines and can lead to serious cardiac events. sciencedaily.commdpi.com While newer antihistamines are designed to avoid this, the full cardiac safety profile of older drugs like this compound is not as well-defined by modern standards. Future research should aim to fill these knowledge gaps to create a complete pharmacological and safety profile of the compound.

Development of Advanced Analytical and Computational Tools for Comprehensive Characterization

Modern analytical and computational methods offer powerful tools to address the existing research gaps for this compound. Advanced computational techniques can be used to build a comprehensive profile of the molecule without extensive, cost-prohibitive laboratory screening. nih.gov